molecular formula C17H22N2O4 B356029 4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid CAS No. 1003688-34-3

4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid

Cat. No.: B356029
CAS No.: 1003688-34-3
M. Wt: 318.4g/mol
InChI Key: CLYJUSVSDYKHCB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid involves several steps. One common synthetic route includes the reaction of 3-(1-Azepanylcarbonyl)aniline with succinic anhydride under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and advanced purification techniques to ensure consistency and quality .

Mechanism of Action

The mechanism of action of 4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid can be compared with other similar compounds, such as:

  • 4-[3-(1-Piperidinylcarbonyl)anilino]-4-oxobutanoic acid
  • 4-[3-(1-Morpholinylcarbonyl)anilino]-4-oxobutanoic acid
  • 4-[3-(1-Pyrrolidinylcarbonyl)anilino]-4-oxobutanoic acid

These compounds share similar structural features but differ in the nature of the cyclic amine group attached to the aniline ring . The uniqueness of this compound lies in its specific azepane ring, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-[3-(azepane-1-carbonyl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c20-15(8-9-16(21)22)18-14-7-5-6-13(12-14)17(23)19-10-3-1-2-4-11-19/h5-7,12H,1-4,8-11H2,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYJUSVSDYKHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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